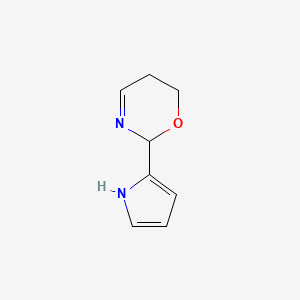
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is an organic compound that features a pyrrole ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to form complexes with metal ions, which can disrupt microbial cell function . Additionally, its reactivity with electrophiles and nucleophiles allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrrol-2-yl)pyridine: Another pyrrole derivative with similar reactivity and applications.
1-(1H-Pyrrol-2-yl)ethanone: A compound with a pyrrole ring and a ketone functional group, used in organic synthesis.
Uniqueness
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine |
InChI |
InChI=1S/C8H10N2O/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-5,8-9H,2,6H2 |
Clave InChI |
IAIHYODYDITHKJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N=C1)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




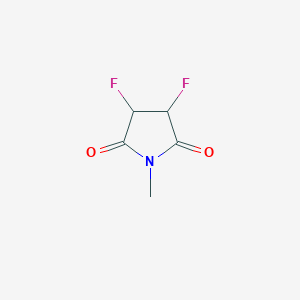

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
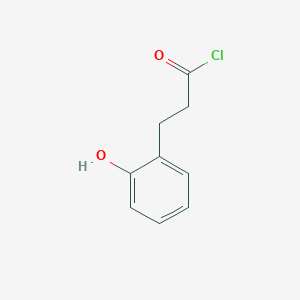
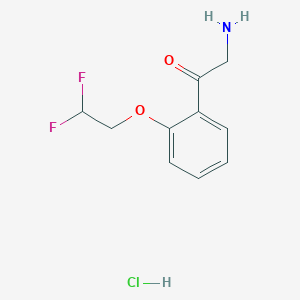
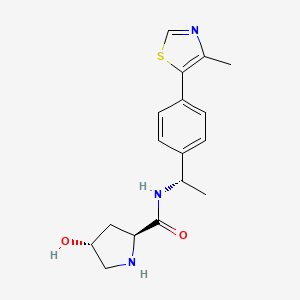
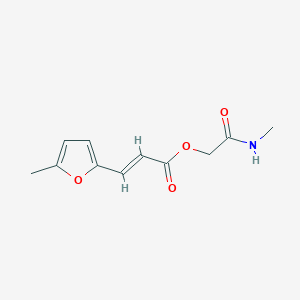
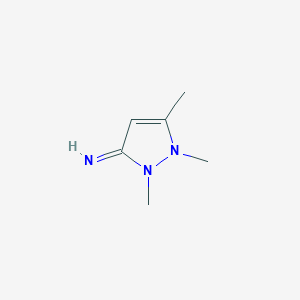
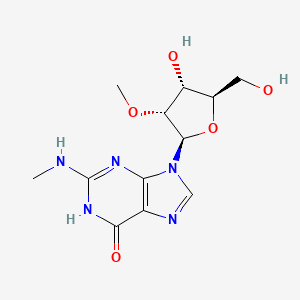
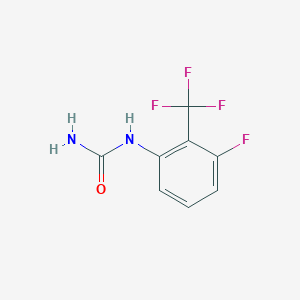
-](/img/structure/B12860689.png)

